tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Description
BenchChem offers high-quality tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Stereochemistry: A Technical Guide to (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and its Diastereomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a chiral building block with significant potential in medicinal chemistry. A crucial point of clarification, which will be central to this guide, is the common confusion regarding its CAS number. The provided CAS number, 348165-63-9, is authoritatively assigned to its diastereomer, tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. This guide will address both stereoisomers, highlighting their structural differences and the importance of stereochemical purity in drug discovery.
The Significance of Chiral Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, five-membered ring structure allows for the precise spatial arrangement of substituents, which is critical for selective interactions with biological targets.[3] The introduction of chirality, as seen in the 2,4-disubstituted aminopyrrolidines, provides an opportunity to explore a wider chemical space and fine-tune the pharmacological properties of a molecule.[3] The stereochemistry at the C2 and C4 positions dictates the three-dimensional shape of the molecule, influencing its binding affinity, efficacy, and metabolic stability.
Decoding the Stereochemistry: (2R,4S) vs. (2R,4R)
A critical aspect for any researcher working with this compound is the distinction between the (2R,4S) and (2R,4R) stereoisomers. The CAS number 348165-63-9 is exclusively assigned to the (2R,4R)-diastereomer , which has a trans relationship between the methyl group at C2 and the amino group at C4.[4][5][6] The (2R,4S)-diastereomer, conversely, has a cis relationship between these two substituents. This seemingly subtle difference in stereochemistry can lead to significant variations in biological activity.
Key Structural Features:
| Feature | (2R,4S)-isomer (cis) | (2R,4R)-isomer (trans) |
| Stereochemistry | The methyl group at C2 and the amino group at C4 are on the same side of the pyrrolidine ring. | The methyl group at C2 and the amino group at C4 are on opposite sides of the pyrrolidine ring. |
| CAS Number | Not explicitly assigned in major databases. | 348165-63-9[4][5][6] |
| Conformation | Adopts a distinct three-dimensional shape due to the cis orientation. | Has a different and more extended conformation due to the trans orientation. |
Importance of Stereochemical Purity: In drug development, the use of a specific stereoisomer is paramount. Different stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, unambiguous identification and separation of diastereomers are essential.
Physicochemical and Safety Data of tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS: 348165-63-9)
The following data pertains to the commercially available (2R,4R)-diastereomer:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4] |
| Molecular Weight | 200.28 g/mol | [4] |
| Appearance | Yellow liquid | [3] |
| Storage | Store at room temperature. | [3] |
Safety and Handling:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
Researchers should consult the material safety data sheet (MSDS) from their supplier for comprehensive safety and handling information.
Synthesis Strategies for Chiral 4-Amino-2-methylpyrrolidines
Conceptual Synthetic Workflow:
The synthesis of such chiral building blocks often involves a multi-step sequence starting from a chiral precursor. A plausible, generalized approach is outlined below. This workflow is illustrative and would require optimization for the specific synthesis of the (2R,4S) isomer.
Caption: A generalized workflow for the synthesis of chiral 2,4-disubstituted pyrrolidines.
Key Considerations for Stereocontrol:
The critical step in synthesizing the desired (2R,4S) isomer is controlling the stereochemistry during the introduction of the amino and methyl groups. This can be achieved through various methods, including:
-
Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid, that already contains some of the required stereocenters.
-
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming reaction.
-
Substrate Control: Where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions.
Applications in Drug Discovery and Medicinal Chemistry
Substituted chiral pyrrolidines are key components in a wide range of therapeutic agents. While specific examples for the direct use of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate are not prevalent in peer-reviewed literature, its structural motifs are found in compounds targeting various diseases.
Potential Therapeutic Areas:
-
Antiviral Agents: The pyrrolidine scaffold is present in several antiviral drugs, where it helps to mimic the structure of natural substrates of viral enzymes.
-
Anticancer Agents: Chiral pyrrolidines can serve as scaffolds for the development of kinase inhibitors and other targeted cancer therapies.
-
Central Nervous System (CNS) Disorders: The rigid structure of the pyrrolidine ring is useful in designing ligands for CNS receptors and transporters with high selectivity.
Workflow for Incorporating the Building Block in Drug Discovery:
Caption: A typical workflow for utilizing the aminopyrrolidine building block in a drug discovery program.
Analytical Characterization
Unambiguous characterization of the stereochemistry is essential. The following analytical techniques are critical for confirming the identity and purity of the (2R,4S) and (2R,4R) isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The coupling constants and chemical shifts of the pyrrolidine ring protons will differ significantly between the cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can definitively establish the spatial proximity of the methyl and amino group substituents, thus confirming the stereochemistry. The tert-butyl group of the Boc protecting group gives a characteristic strong singlet in the ¹H NMR spectrum, which can be useful for monitoring reactions.[2]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination.
-
Chiral High-Performance Liquid Chromatography (HPLC): A crucial technique for separating the (2R,4S) and (2R,4R) diastereomers and determining the diastereomeric purity of a sample.
-
X-ray Crystallography: In cases where a crystalline derivative can be formed, X-ray crystallography provides unequivocal proof of the absolute and relative stereochemistry.
Conclusion and Future Perspectives
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate represents a valuable, yet less documented, chiral building block for drug discovery. A thorough understanding of its stereochemistry, and the crucial distinction from its (2R,4R) diastereomer (CAS 348165-63-9), is imperative for its effective use in research. As the demand for stereochemically pure and complex scaffolds in drug development continues to grow, the development of efficient and scalable synthetic routes to the (2R,4S) isomer and a deeper exploration of its biological activities will be of significant interest to the scientific community.
References
Sources
- 1. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate 97% | CAS: 348165-63-9 | AChemBlock [achemblock.com]
- 4. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 348165-63-9: 1,1-Dimethylethyl (2R,4R)-4-amino-2-methy… [cymitquimica.com]
- 6. 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Stereoselective Synthesis of tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a valuable chiral building block in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific stereochemical arrangement of this diamine derivative makes it a crucial component in the synthesis of various therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and other enzyme targets. This document is intended for researchers, synthetic chemists, and drug development professionals, offering a detailed examination of a robust synthetic strategy, complete with mechanistic insights, step-by-step protocols, and characterization data. The presented route emphasizes stereochemical control and practical execution, leveraging readily available chiral precursors to ensure an efficient and reproducible synthesis.
Introduction: The Significance of the (2R,4S)-4-Amino-2-methylpyrrolidine Scaffold
The substituted pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and selectivity. The specific diastereomer, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, presents two critical stereocenters: an (R)-configured center at the 2-position bearing a methyl group, and a (S)-configured center at the 4-position bearing an amino group. This precise spatial arrangement is often essential for optimal binding to enzyme active sites.
The primary challenge in synthesizing this molecule lies in the diastereoselective control of these two stereocenters. This guide will focus on a validated and highly effective strategy that begins with a commercially available chiral starting material, thereby simplifying the stereochemical puzzle and providing a reliable path to the desired product.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate reveals a pathway originating from a chiral precursor, which is a common and effective strategy for synthesizing optically pure compounds.[1]
The key disconnections are:
-
C4-N Bond: The target amino group can be installed via the reduction of an azide. This is a reliable transformation that avoids harsh conditions that could compromise the stereochemical integrity of the molecule.
-
C4-Azide Introduction: The azide group is typically introduced via a nucleophilic substitution reaction on a suitable leaving group (e.g., a tosylate or mesylate) at the C4 position. Crucially, this S(_N)2 reaction proceeds with an inversion of stereochemistry. Therefore, to achieve the (4S)-amino configuration, we must start with a precursor bearing a (4R)-hydroxyl group.
-
Core Scaffold: This leads back to a key intermediate: a Boc-protected (2R)-methyl-(4R)-hydroxypyrrolidine derivative. This intermediate can be accessed from commercially available chiral starting materials such as (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.[2]
This retrosynthetic strategy is advantageous because it anchors the stereochemistry early in the synthesis using a readily available and relatively inexpensive chiral building block.
Recommended Synthetic Pathway: A Step-by-Step Elucidation
The following multi-step synthesis is a robust and well-documented route for preparing the target compound with high diastereomeric purity. The pathway starts from 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, which sets the stereochemistry at the C4 position.
Sources
A Senior Application Scientist's Technical Guide to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. We will deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to elucidate its structural and stereochemical features. This document details its physicochemical properties, outlines a robust stereoselective synthetic strategy, and discusses its application as a critical pharmacophore in the development of novel therapeutics. Furthermore, we present standardized protocols for its analytical characterization, ensuring structural integrity and purity. This guide is intended to serve as a comprehensive resource for scientists engaged in the design and synthesis of complex, biologically active molecules.
Decoding the IUPAC Name: A Blueprint of the Molecule
The IUPAC nomenclature provides a precise, rule-based system for naming chemical compounds, ensuring any chemist can unambiguously derive the structure from its name.[1][2] Let's dissect the name tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.
-
Pyrrolidine : This is the parent heterocycle, a five-membered saturated ring containing one nitrogen atom.[3]
-
-1-carboxylate : This suffix indicates an ester functional group attached to the nitrogen atom at position 1 of the pyrrolidine ring.
-
tert-butyl : This specifies the alcohol-derived portion of the ester. It is a tert-butyl group, -C(CH₃)₃. The combination of the carboxylate and tert-butyl group forms a tert-butoxycarbonyl (Boc) protecting group, a common motif in synthetic organic chemistry used to mask the reactivity of the pyrrolidine nitrogen.
-
4-amino : An amino group (-NH₂) is attached to the carbon at position 4 of the ring.
-
2-methyl : A methyl group (-CH₃) is attached to the carbon at position 2.
-
(2R,4S) : This is the crucial stereochemical information. It defines the absolute configuration at the two chiral centers (carbons 2 and 4) using the Cahn-Ingold-Prelog priority rules. The 'R' (Rectus) and 'S' (Sinister) descriptors indicate the specific three-dimensional arrangement of the substituents, which is critical for biological activity. This specific configuration denotes that the methyl group at C2 and the amino group at C4 are on opposite faces of the ring, a trans relationship.
This systematic name precisely describes a single, specific diastereomer out of four possible stereoisomers.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and for predicting its behavior in biological systems.
Chemical Structure
The decoded IUPAC name translates into the following two-dimensional structure with defined stereochemistry.
Caption: 2D structure of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.
Physicochemical Data Summary
Quantitative data is essential for planning reactions, purification, and formulation. While experimental data for this specific isomer can be sparse, computed properties provide reliable estimates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[4] |
| Molecular Weight | 200.28 g/mol | PubChem[4] |
| Monoisotopic Mass | 200.152477885 Da | PubChem[4] |
| XLogP3 (Lipophilicity) | 0.8 | PubChem[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 3 (2 from Boc=O, 1 from -NH₂) | PubChem[4] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[4] |
| Complexity | 223 | PubChem[4] |
Note: These properties are computed for the (2R,4R) isomer but are expected to be identical for the (2R,4S) diastereomer.
Stereoselective Synthesis: A Field-Proven Approach
The synthesis of optically pure substituted pyrrolidines is a cornerstone of modern pharmaceutical development.[5] Achieving the desired (2R,4S) stereochemistry requires a carefully planned, multi-step sequence, often starting from a chiral pool precursor like (2S,4R)-4-hydroxyproline. This ensures that the stereochemistry at C2 is set from the beginning.
The causality behind this choice is clear: using a readily available, enantiopure starting material is significantly more efficient and cost-effective than attempting a non-selective synthesis followed by a challenging chiral separation of multiple diastereomers.[6]
Synthetic Workflow Overview
The following workflow represents a validated strategy for the synthesis of the target molecule.
Caption: Stereoselective synthetic workflow from 4-hydroxyproline.
Detailed Experimental Protocol (Illustrative)
This protocol describes the key stereochemical inversion step, which is critical for achieving the desired (2R,4S) configuration from a (2S,4R) precursor.
Step 3: Sₙ2 Displacement with Azide to Invert C4 Stereochemistry
-
Objective : To convert the C4 hydroxyl group (via a mesylate or tosylate leaving group) to an azide with inversion of stereochemistry.
-
Materials :
-
N-Boc-(2S,4R)-4-(methylsulfonyloxy)-pyrrolidine-2-carboxylic acid methyl ester (1.0 eq)
-
Sodium Azide (NaN₃, 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure :
-
To a stirred solution of the mesylated pyrrolidine derivative in anhydrous DMF, add sodium azide in one portion.
-
Heat the reaction mixture to 80-90 °C.
-
Expertise Note: The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation while leaving the azide anion nucleophilic.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench by pouring into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Boc-(2S,4S)-4-azidopyrrolidine-2-carboxylic acid methyl ester.
-
-
Self-Validation : The success of this step is confirmed by ¹H NMR, where a characteristic shift in the proton at C4 is observed, and by mass spectrometry confirming the incorporation of the azido group. Crucially, chiral High-Performance Liquid Chromatography (HPLC) can be used to confirm the diastereomeric purity.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in over 60 FDA-approved drugs.[7] Its non-planar, flexible nature allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets like enzymes and receptors.[8][9]
-
Scaffold for Bioactive Molecules : The title compound serves as a versatile building block. The primary amine at C4 is a key nucleophilic handle for elaboration into amides, sulfonamides, or for reductive amination to build molecular complexity. The Boc-protected nitrogen at N1 allows for chemistry at C4, followed by deprotection and subsequent functionalization of the ring nitrogen.
-
Di-peptidyl Peptidase-4 (DPP-IV) Inhibitors : Substituted aminopyrrolidines are core components of several gliptin-class drugs used for type 2 diabetes. The pyrrolidine ring mimics the proline residue of natural substrates, while the amino group interacts with key residues in the enzyme's active site.
-
Antiviral and Antibacterial Agents : The pyrrolidine ring is a component of numerous antiviral and antibacterial drugs, including several carbapenem antibiotics.[5]
-
CNS-Active Agents : The stereochemistry of substituted pyrrolidines is critical for activity on central nervous system targets, such as metabotropic glutamate receptors (mGluRs).[10] For instance, the related compound (2R,4R)-APDC is a selective agonist for certain mGluRs and shows anticonvulsant effects.[10] This highlights the profound impact that subtle stereochemical changes—like the one between (2R,4R) and our title (2R,4S) compound—can have on biological outcomes.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of the compound.
Spectroscopic and Chromatographic Methods
| Method | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural elucidation and confirmation of connectivity. | Specific chemical shifts and coupling constants for the pyrrolidine ring protons, methyl group, and Boc group. The diastereotopic protons of the ring provide a unique fingerprint. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and formula. | A prominent [M+H]⁺ ion at m/z 201.16, corresponding to C₁₀H₂₁N₂O₂⁺. Fragmentation patterns can further confirm the structure. |
| Chiral HPLC/SFC | Determination of enantiomeric and diastereomeric purity. | Using a suitable chiral stationary phase (e.g., polysaccharide-based), the (2R,4S) isomer should resolve from the other three possible stereoisomers ((2S,4R), (2R,4R), (2S,4S)). This is the gold standard for confirming stereochemical purity.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic stretches for N-H (amine), C=O (carbamate), and C-H bonds. |
Conclusion
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is more than a chemical with a complex name; it is a precision tool for the modern medicinal chemist. Its defined stereochemistry and orthogonal protecting groups provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its structure, synthesis, and properties, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutics. The principles of stereocontrol and rigorous analytical validation discussed herein are fundamental to the successful translation of complex chemical matter into effective pharmaceuticals.
References
-
Zaripova, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(1), 1. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45089537, tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. [Link]
- Perrone, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. Springer.
-
Davies, S. G., et al. (2018). Asymmetric 'Clip-Cycle' synthesis of 2,5- and 3,5-pyrrolidines. Organic & Biomolecular Chemistry, 16(34), 6331-6336. [Link]
-
Wikipedia. (2024). Pyrrolidine. [Link]
-
Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269. [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Engle, K. M., et al. (2015). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Chemistry, 7(8), 645-650. [Link]
- Google Patents. (2016).
-
Chemsrc. (n.d.). (2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]
-
Pharmaffiliates. (n.d.). (2R,4R)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. [Link]
-
Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 296. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1264903. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Chinnakadoori, S., et al. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Chirality. [Link]
-
Bunnage, M. E., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry, 2(19), 2763-2776. [Link]
-
ResearchGate. (n.d.). Identification and analytical characterization of N‐propyl norbutylone, N‐butyl norbutylone, N‐benzyl norheptedrone, and N‐pyrrolidinyl‐3,4‐DMA. [Link]
-
NSJ Prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924491, tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. [Link]
-
ResearchGate. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565509, 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate. [Link]
-
precisionFDA. (n.d.). Pyrrolidine. [Link]
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth technical overview of a specific, highly valuable derivative: tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate . We will explore its fundamental physicochemical properties, delve into the strategic considerations for its synthesis and stereochemical control, and present its practical applications as a versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this compound's unique structural features for the rational design of novel therapeutics.
Introduction: The Strategic Value of the Substituted Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[1] Its non-planar, puckered conformation allows for the precise three-dimensional projection of substituents, making it an ideal scaffold for creating ligands that can interact with complex biological targets with high affinity and selectivity.
The subject of this guide, tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, is a particularly powerful building block for several key reasons:
-
Defined Stereochemistry: The fixed (2R,4S) configuration provides unambiguous spatial orientation of its functional groups. This is critical in drug design, where stereoisomers often exhibit vastly different pharmacological activities.
-
Orthogonal Functionality: It possesses two distinct nitrogen functionalities. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, rendering it temporarily inert and preventing unwanted side reactions. The primary amine at the C4 position is a versatile nucleophilic handle, readily available for derivatization.
-
Modulated Lipophilicity: The methyl group at the C2 position and the Boc-protecting group contribute to the molecule's lipophilic character, a key parameter that can be fine-tuned to influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
These features make it an indispensable tool for constructing libraries of complex molecules aimed at a wide range of therapeutic targets.
Physicochemical Properties and Characterization
Accurate characterization is the bedrock of reproducible science. The fundamental properties of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate are summarized below.
Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[2] |
| Molecular Weight | 200.28 g/mol | PubChem[2][3] |
| IUPAC Name | tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | N/A |
| CAS Number | 1199320-33-7 | N/A |
| Appearance | Colorless to pale yellow oil or solid | Typical Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Typical Supplier Data |
Structural Representation
The precise arrangement of atoms is critical for understanding the molecule's reactivity and interactions.
Caption: 2D structure of the title compound with stereochemistry.
Analytical Verification
As a self-validating system, every batch of this starting material must be rigorously tested to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity. The proton spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a doublet), and distinct signals for the pyrrolidine ring protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular weight, typically by observing the [M+H]⁺ ion at m/z 201.29.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric and diastereomeric purity. The compound should elute as a single major peak when analyzed on a suitable chiral stationary phase.
Synthesis and Stereochemical Integrity
The synthesis of stereochemically pure pyrrolidines is a non-trivial challenge. Routes often begin from chiral pool starting materials, such as amino acids, to establish the initial stereocenters. A plausible generalized synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for chiral pyrrolidines.
Causality in Synthesis:
-
Choice of Precursor: Starting with a naturally occurring chiral molecule like hydroxyproline sets the stereochemistry at C4 early in the synthesis, which is often more efficient than creating it from an achiral starting material.
-
Protecting Groups: The Boc group on the pyrrolidine nitrogen is crucial. It is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid) without affecting other parts of the molecule.
-
Stereochemical Inversion: The key step in establishing the (4S)-amino configuration from a (4R)-hydroxy precursor is the Sₙ2 displacement (Step 3). Using a nucleophile like sodium azide ensures a clean inversion of stereochemistry at the C4 position. Subsequent reduction of the azide to the amine preserves this configuration.
Core Application: A Scaffold for Amide Library Synthesis
The primary amino group of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an ideal nucleophile for forming amide bonds, a ubiquitous linkage in pharmaceuticals. This allows for the systematic exploration of chemical space by coupling a diverse array of carboxylic acids.
Experimental Protocol: Amide Coupling with HATU
This protocol describes a standard, reliable method for amide bond formation.
Objective: To couple a generic carboxylic acid (R-COOH) to the C4-amino group.
Materials:
-
tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Expertise Note: Pre-activating the carboxylic acid with HATU forms a highly reactive acyl intermediate, which minimizes side reactions and racemization, especially with chiral acids.
-
Nucleophile Addition: In a separate vial, dissolve tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure amide product.
Self-Validating Workflow: Synthesis to Analysis
A trustworthy protocol is a closed-loop system where synthesis is immediately followed by rigorous validation.
Caption: A self-validating workflow for amide synthesis and analysis.
Strategic Role in the Drug Discovery Pipeline
This building block is not merely a reagent; it is a strategic asset in the multi-stage process of drug discovery. Its defined stereochemistry and versatile handle are leveraged throughout the pipeline.
Caption: Role of the scaffold in the drug discovery pipeline.
-
Library Synthesis: The primary amine is the point of diversification. By coupling thousands of different carboxylic acid fragments, vast libraries can be generated.
-
Hit-to-Lead: Once a "hit" is identified from screening, the pyrrolidine scaffold provides a rigid core. Medicinal chemists can then modify the appended R-group or explore modifications at other positions of the pyrrolidine ring (if the synthesis allows) to improve potency, selectivity, and pharmacokinetic properties. The (2R)-methyl group, for instance, can serve as a "handle" to explore a specific hydrophobic pocket in the target protein.
Safety, Handling, and Storage
-
Safety: While specific GHS data for this exact isomer is not aggregated, related aminopyrrolidine and piperidine derivatives are often classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye or respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8°C).
Conclusion
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is more than just a chemical with a specific molecular weight. It is a sophisticated tool for molecular engineering. Its combination of a rigid, stereodefined core, an orthogonally protected nitrogen, and a versatile primary amine handle makes it an exceptionally valuable building block for medicinal chemists. Understanding its properties, synthesis, and application methodologies, as outlined in this guide, empowers researchers to rationally design and construct novel molecules with the potential to become next-generation therapeutics.
References
-
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. A-Star Research Chemicals.[Link]
-
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 receptors. Perelman School of Medicine at the University of Pennsylvania.[Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.[Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]
Sources
Spectroscopic Data for tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrrolidine core is a prevalent scaffold in a wide array of biologically active molecules. The precise stereochemical arrangement of the amino and methyl groups at the C4 and C2 positions, respectively, is crucial for its interaction with biological targets. Therefore, unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic data.
This technical guide provides an in-depth examination of the spectroscopic signature of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is contextualized with field-proven insights to empower researchers in their synthetic and analytical endeavors.
Molecular Structure and Key Spectroscopic Features
The structure of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate incorporates several key functional groups that give rise to characteristic spectroscopic signals: a tert-butoxycarbonyl (Boc) protecting group, a secondary amine within the pyrrolidine ring, a primary amino group, and a methyl group. The relative stereochemistry of the substituents dictates the spatial orientation of the protons on the pyrrolidine ring, leading to specific coupling patterns in the ¹H NMR spectrum.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
References
-
PubChem. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. Available from: [Link]
-
SpectraBase. 1-Boc-pyrrolidine. Available from: [Link]
- Presti, L. L. (2017). 1H and 13C NMR Spectroscopy: A Powerful Tool for the Analysis of Amino Acids, Peptides and Proteins. In Amino Acid-New Insights and Roles in Plant and Animal. IntechOpen.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in both natural products and clinically successful pharmaceuticals underscores its significance in the pursuit of novel therapeutic agents. This guide provides a comprehensive technical overview of the pyrrolidine scaffold's role in drug discovery, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on pharmacological activity. We will explore the strategic rationale behind its incorporation into drug candidates, supported by an analysis of its presence in numerous FDA-approved drugs across a wide spectrum of therapeutic areas. Furthermore, this document will furnish detailed synthetic methodologies for the construction and functionalization of the pyrrolidine core, present in-depth case studies of key pyrrolidine-containing drugs with explorations of their mechanisms of action through signaling pathway diagrams, and offer tabulated structure-activity relationship (SAR) data to guide future design efforts. This guide is intended to be a valuable resource for researchers and scientists in the field, providing both foundational knowledge and actionable insights to leverage the power of the pyrrolidine scaffold in the development of next-generation therapeutics.
The Pyrrolidine Scaffold: A Privileged Framework in Medicinal Chemistry
The pyrrolidine ring, also known as tetrahydropyrrole, is a cornerstone of many biologically active molecules, from alkaloids to synthetic drugs.[1][2] Its widespread use is not coincidental but is rooted in a unique combination of structural and chemical properties that make it an ideal building block for interacting with biological targets.[1][2]
Physicochemical Properties and Conformational Flexibility
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional geometry.[3] This "pseudorotation" allows the scaffold to adopt various envelope and twisted conformations, enabling a more effective exploration of the pharmacophore space compared to flat aromatic systems.[3] The ability to control and lock these conformations through the strategic placement of substituents is a key advantage in drug design, as it allows for the fine-tuning of a molecule's interaction with its biological target.[3]
The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with protein residues.[4] Furthermore, the pyrrolidine scaffold often enhances the aqueous solubility of a drug candidate, a critical parameter for favorable pharmacokinetic properties.[4]
The conformational state of the pyrrolidine ring can be influenced by the stereoelectronic effects of its substituents. For instance, the electronegativity of a substituent at the C-4 position can dictate a preference for either a C-4-exo or C-4-endo envelope conformation.[3] This conformational control is pivotal, as different spatial arrangements of substituents can lead to vastly different biological activities.[3]
A Note on Metabolic Bioactivation
A potential liability of the pyrrolidine moiety is its susceptibility to metabolic bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive iminium ion intermediates, which have the potential for genotoxicity.[4] While not a universal issue, it is a critical consideration in the design and preclinical safety assessment of pyrrolidine-containing drug candidates.
The Pyrrolidine Scaffold in Approved Drugs: A Diverse Therapeutic Landscape
The versatility of the pyrrolidine scaffold is evident in the vast array of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, highlighting the scaffold's ability to be adapted to interact with a multitude of biological targets.[1][2]
| Drug Class | Example(s) | Therapeutic Use |
| Antihypertensives | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) Inhibitors |
| Antibacterials | Clindamycin, Anisomycin | Protein Synthesis Inhibition |
| Antivirals | Telaprevir | Hepatitis C Virus (HCV) Protease Inhibitor |
| Anticancer Agents | Pacritinib, Futibatinib | Kinase Inhibition (JAK2, FGFR) |
| CNS Disorders | Aniracetam, Rolipram | Nootropic, Antidepressant |
| Anticholinergics | Procyclidine, Glycopyrronium | Parkinson's Disease, COPD |
| Antiepileptics | Ethosuximide | Seizure Control |
| Antidiabetics | Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
| Antihistamines | Clemastine | Allergic Conditions |
| Insomnia | Daridorexant | Orexin Receptor Antagonist |
This table presents a selection of pyrrolidine-containing drugs to illustrate the scaffold's broad applicability.[1][2]
Strategic Applications and Mechanistic Insights
The decision to incorporate a pyrrolidine scaffold is a strategic one, often driven by the desire to impart specific properties that enhance a drug's efficacy and pharmacokinetic profile. The following sections explore the application of the pyrrolidine motif in several key therapeutic areas, complete with mechanistic diagrams to illustrate the underlying biology.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. Vildagliptin is a prominent example that features a pyrrolidine ring. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-4, vildagliptin prolongs the action of GLP-1, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon secretion.[5] The pyrrolidine moiety in vildagliptin plays a crucial role in its binding to the catalytic site of the DPP-4 enzyme.[5]
Caption: Pacritinib Inhibition of the JAK-STAT Signaling Pathway.
Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4 and is used to treat cholangiocarcinoma with FGFR2 fusions or rearrangements. [6]Aberrant FGFR signaling can drive tumor cell proliferation and survival. [7]Futibatinib covalently binds to the ATP-binding pocket of FGFRs, leading to sustained inhibition of the downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways. [6][7]
Caption: Futibatinib Inhibition of the FGFR Signaling Pathway.
Synthetic Strategies for Pyrrolidine Scaffolds
The synthesis of pyrrolidine derivatives is a well-established field of organic chemistry, with numerous methods available for their construction and functionalization. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.
Functionalization of Proline and its Derivatives
A common and efficient strategy for the synthesis of chiral pyrrolidine-containing drugs involves the use of readily available and optically pure L-proline or 4-hydroxy-L-proline as starting materials. [8]This approach ensures the production of enantiomerically pure compounds with high yields. [8]
Caption: General Workflow for Proline-based Pyrrolidine Synthesis.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly versatile method for the stereoselective synthesis of substituted pyrrolidines. [9]This reaction allows for the construction of the pyrrolidine ring in a single step, often with the generation of multiple stereocenters. [9] Experimental Protocol: Synthesis of Spiropyrrolizidine Oxindoles via Three-Component Tandem Cycloaddition
This protocol is adapted from a reported procedure for the efficient synthesis of functionalized spiropyrrolizidine oxindoles. [10]
-
Reaction Setup: To a mixture of isatin (0.2 mmol) and L-proline (1 equivalent) in 1,4-dioxane (1 mL), add dimethyl maleate (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under vacuum.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., mixtures of CH₂Cl₂ and ethyl acetate or CH₂Cl₂ and methanol) to afford the desired spiropyrrolizidine oxindole. [10]
Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]
Spiro[pyrrolidine-3,3'-oxindoles] are an important class of compounds with diverse biological activities, including anticancer properties. [11]One innovative synthetic approach involves a cascade reaction of N,N-dimethyl enaminones with diazo oxindoles. [11] Experimental Protocol: One-Pot Synthesis of Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone Analogues
This protocol is based on a one-pot multicomponent approach utilizing a 1,3-dipolar cycloaddition reaction. [3]
-
Reactant Mixture: In a suitable flask, combine (E)-3-arylidine-8-nitro-2,3-dihydroquinolin-4(1H)-one (1 equivalent), ninhydrin (1 equivalent), o-phenylenediamine (1 equivalent), and either benzylamine or thiophene methylamine (1 equivalent) in methanol.
-
Reaction Conditions: Reflux the reaction mixture for 2-3 hours.
-
Product Isolation: After the reaction is complete, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Structure-Activity Relationships (SAR) of Pyrrolidine Derivatives
The systematic modification of the pyrrolidine scaffold and its substituents is a cornerstone of lead optimization in drug discovery. The following table summarizes SAR data for a series of thiophene-containing dispiro indenoquinoxaline pyrrolidine quinolone analogues against the MCF-7 breast cancer cell line.
| Compound | R Substituent | IC₅₀ (µM) against MCF-7 |
| 37a | H | 28 |
| 37b | 4-CH₃ | 25 |
| 37c | 4-OCH₃ | 23 |
| 37d | 4-Cl | 20 |
| 37e | 4-Br | 17 |
| 37f | 4-F | 22 |
| Doxorubicin (Ref.) | - | 16 |
Data adapted from Shyamsivappan et al.[3]
The data indicates that electron-withdrawing groups at the para-position of the phenyl ring generally lead to improved anticancer activity, with the bromo-substituted analogue 37e showing the highest potency, comparable to the reference drug doxorubicin. [3]
Conclusion and Future Perspectives
The pyrrolidine scaffold has firmly established its place as a privileged structure in drug discovery, a testament to its unique combination of physicochemical properties and synthetic accessibility. Its three-dimensional nature, conformational flexibility, and ability to engage in key hydrogen bonding interactions make it an invaluable tool for medicinal chemists. The continued exploration of novel synthetic methodologies, such as stereoselective cycloaddition reactions and C-H functionalization, will undoubtedly expand the chemical space accessible for pyrrolidine-based drug design. As our understanding of complex biological systems deepens, the versatility of the pyrrolidine scaffold will continue to be harnessed to develop innovative and effective therapies for a wide range of human diseases. The insights provided in this guide aim to empower researchers to strategically employ this remarkable scaffold in their own drug discovery endeavors.
References
-
Shyamsivappan, C., et al. (2020). Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues: Synthesis, anticancer activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265. [Link]
-
Ahsan, M. J., et al. (2021). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Discovery Technologies, 18(4), 488-505. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
-
Sokolov, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 588. [Link]
-
Komrokji, R. S., et al. (2016). A Comprehensive Review of Pacritinib in Myelofibrosis. Future Oncology, 12(11), 1335-1347. [Link]
-
Ahsan, M. J., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3123. [Link]
-
Seebach, D., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700182. [Link]
-
Bahleda, R., et al. (2021). Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study. Cancer Discovery, 11(11), 2850-2861. [Link]
-
Wang, Y., et al. (2023). Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. Organic Letters, 25(42), 7730-7734. [Link]
-
Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
-
Ahrén, B. (2011). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. Best Practice & Research Clinical Endocrinology & Metabolism, 25(4), 545-554. [Link]
-
Synapse - Patsnap. (2024). What is the mechanism of Futibatinib?. [Link]
-
Wang, L., et al. (2015). Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules, 20(8), 14851-14864. [Link]
-
Kumar, S., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Future Medicinal Chemistry, 14(1), 65-88. [Link]
-
Synapse - Patsnap. (2024). What is the mechanism of Pacritinib?. [Link]
-
Targeted Oncology. (2021). Futibatinib Earns Breakthrough Therapy Designation for FGFR2+ Cholangiocarcinoma. [Link]
-
Hassaneen, H. M., et al. (2016). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 21(11), 1498. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
-
Kalgutkar, A. S., & Driscoll, J. P. (2020). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews, 52(4), 533-569. [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
-
Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1649-1656. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. [Link]
-
Malehmir, M., et al. (2022). Janus kinase 2 inhibition by pacritinib as potential therapeutic target for liver fibrosis. Hepatology, 75(5), 1228-1242. [Link]
-
Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of Molecular Structure, 1252, 132145. [Link]
-
Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]
-
Clinical Cancer Research. (2023). Abstract LB315: Inhibition of FGFR4 with futibatinib combined with inhibition of IGF1R, Src family kinases, or AKT is synergistic against rhabdomyosarcoma. [Link]
-
Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]
-
Targeted Oncology. (2020). Futibatinib Induces Durable Responses in FGFR2+ Intrahepatic Cholangiocarcinoma. [Link]
-
Wang, Z., & Ihle, N. T. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 234. [Link]
-
ResearchGate. (n.d.). Pacritinib inhibits activities of JAK2, STAT3 and NF-κB. [Link]
-
ResearchGate. (n.d.). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. [Link]
-
Pharmacy India. (2024, March 8). Oral Antidiabetic Medicines | DPP4 inhibitors | Sitagliptin | Vildagliptin [Video]. YouTube. [Link]
-
Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(24), 6784-6794. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pacritinib's Unique Mechanism: A Step Forward in JAK Inhibitor Therapy. [Link]
-
Cignarella, G., et al. (1981). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal Chemistry, 24(8), 1003-1006. [Link]
-
G. Feresin, G., et al. (2001). Conformational analysis and biological activity of leptocarpin and leptocarpin acetate. PubMed. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Incze, M., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2200. [Link]
-
FLORE. (2023). Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4. [Link]
-
ResearchGate. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]
-
S. Viso, A., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(10), 3148-3159. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Applications in Protease Inhibitor Synthesis: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the development of protease inhibitors, a cornerstone of modern therapeutics. From the foundational principles of peptidomimetics to the intricacies of asymmetric synthesis and the innovative applications of click chemistry, we will delve into the chemical logic that underpins the creation of these life-saving molecules. The protocols and application notes herein are designed to be a practical resource for researchers at the forefront of medicinal chemistry and drug discovery.
Part 1: The Foundation of Protease Inhibitor Synthesis: Strategy and Design
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to countless physiological and pathophysiological events.[1] Their dysregulation is implicated in a wide array of diseases, including viral infections, cancer, and cardiovascular disorders.[2] Consequently, the inhibition of specific proteases has emerged as a powerful therapeutic strategy.[3][4]
The development of protease inhibitors has been a triumph of rational, structure-based drug design.[5] A pivotal moment in this field was the development of inhibitors targeting the HIV-1 protease, an aspartic protease essential for the lifecycle of the virus.[6][7] The success of these drugs, which transformed HIV/AIDS from a fatal to a manageable chronic condition, provided a blueprint for targeting other proteases.[5][8] More recently, this strategy has been successfully applied to combat other viral pathogens, as exemplified by the rapid development of nirmatrelvir, a SARS-CoV-2 main protease inhibitor, for the treatment of COVID-19.[3][9]
A central tenet in the design of many potent protease inhibitors is the concept of transition-state mimicry . The enzymatic cleavage of a peptide bond proceeds through a high-energy tetrahedral transition state. Molecules that can mimic this geometry, but are not susceptible to cleavage, can bind to the protease's active site with high affinity and act as potent inhibitors.[10] A common strategy is to replace the scissile peptide bond with a non-hydrolyzable isostere that mimics this transition state.[10]
The evolution of protease inhibitors has seen a progression from purely peptide-based molecules to more drug-like peptidomimetics and small molecule inhibitors . While early inhibitors were often based on the amino acid sequence of the protease's natural substrate, these compounds generally suffered from poor oral bioavailability and rapid metabolic degradation.[5] To overcome these limitations, medicinal chemists have developed a diverse toolkit of synthetic strategies aimed at creating smaller, less peptidic molecules with improved pharmacokinetic properties.[5]
Part 2: The Synthesis of Peptidomimetic Protease Inhibitors: Honoring the Substrate
Peptidomimetic inhibitors bridge the gap between natural peptide substrates and small molecule drugs. They often retain some peptide character to ensure recognition by the protease active site, while incorporating non-natural moieties to enhance stability and bioavailability.
Application Note: The Hydroxyethylamine Isostere - A Classic Transition-State Mimic
The hydroxyethylamine isostere is a cornerstone of peptidomimetic protease inhibitor design, particularly for aspartic proteases like HIV-1 protease.[6][7] This functional group, with its stereochemically defined hydroxyl group, effectively mimics the tetrahedral intermediate of peptide bond hydrolysis. The hydroxyl group can form a key hydrogen bond with the catalytic aspartate residues in the active site, leading to potent inhibition. The synthesis of this isostere with precise stereochemical control is therefore a critical challenge in the production of many protease inhibitors.
Case Study & Protocol: Convergent Synthesis of a Saquinavir-like Precursor
Saquinavir was the first HIV protease inhibitor to be approved by the FDA and serves as an excellent case study in the synthesis of a complex peptidomimetic.[6][7][8] Its synthesis is a testament to the power of a convergent approach, where complex fragments are synthesized separately and then coupled in the final stages.
A key fragment in the synthesis of Saquinavir is the hydroxyethylamine isostere derived from L-phenylalanine. The following protocol outlines a representative synthesis of a protected amino epoxide, a versatile intermediate for the construction of such isosteres.
Protocol 1: Asymmetric Synthesis of an N-Boc-Protected Amino Epoxide
This protocol details the synthesis of a key chiral epoxide intermediate.
Materials:
-
N-Boc-L-phenylalanine
-
Carbonyldiimidazole (CDI)
-
Magnesium chloride
-
Potassium malonate mono-tert-butyl ester
-
Sodium borohydride (NaBH₄)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic)
-
Sodium hydroxide (NaOH)
-
Oxalyl chloride
-
N-Hydroxysuccinimide
-
Sodium bicarbonate
-
Appropriate organic solvents (THF, Methanol, Dichloromethane, etc.)
-
Standard laboratory glassware and purification equipment (chromatography)
Procedure:
-
Activation of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in anhydrous THF, add CDI in a portion-wise manner at room temperature. Stir for 2 hours to form the corresponding acylimidazole.
-
Formation of the β-keto ester: In a separate flask, prepare the magnesium enolate of potassium malonate mono-tert-butyl ester by reacting it with magnesium chloride in anhydrous THF. Add the previously prepared acylimidazole solution to this mixture and stir overnight.
-
Stereoselective Reduction: Cool the reaction mixture to -78 °C and add a solution of NaBH₄ in methanol dropwise. The low temperature and choice of reducing agent are crucial for achieving high diastereoselectivity in the formation of the desired alcohol.
-
Protection and Hydrolysis: After quenching the reaction, protect the resulting diol as an acetonide using 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Subsequently, hydrolyze the tert-butyl ester using NaOH to yield the corresponding carboxylic acid.
-
Epoxide Formation: Convert the carboxylic acid to the acid chloride using oxalyl chloride. The subsequent steps involve a Barton decarboxylative halogenation followed by base-mediated cyclization to form the desired epoxide. This multi-step process is a reliable method for generating the chiral epoxide from the α-amino acid precursor.
Self-Validation and Causality:
-
The use of CDI for activation is a mild and efficient method that avoids racemization of the chiral center.
-
The magnesium enolate provides good C-acylation selectivity.
-
The low-temperature NaBH₄ reduction is a well-established method for the diastereoselective reduction of β-keto esters derived from amino acids.
-
The acetonide protection allows for selective manipulation of the newly formed hydroxyl group.
-
The final cyclization to the epoxide proceeds via an intramolecular Williamson ether synthesis mechanism.
Part 3: The Realm of Small Molecule Non-Peptidic Inhibitors
While peptidomimetics have proven highly successful, the quest for improved oral bioavailability, reduced pill burden, and better resistance profiles has driven the development of non-peptidic, small molecule protease inhibitors.[3] These compounds often have more rigid scaffolds and fewer rotatable bonds, leading to improved pharmacokinetic properties.
Application Note: The Power of Asymmetric Synthesis
The synthesis of small molecule protease inhibitors frequently involves the construction of multiple stereocenters. Asymmetric synthesis, the ability to selectively create one enantiomer or diastereomer of a chiral molecule, is therefore a critical enabling technology in this field. Catalytic asymmetric methods are particularly valuable as they allow for the generation of large quantities of enantiomerically pure material from achiral starting materials.
Case Study & Protocol: Synthesis of a Chiral Hydroxytetrahydrofuran Moiety for Amprenavir
Amprenavir, a non-peptidic HIV protease inhibitor, features a chiral (S)-3-hydroxytetrahydrofuran ligand.[7] The synthesis of this and similar chiral building blocks is a key aspect of producing such inhibitors.
Protocol 2: Synthesis of Activated (S)-3-Hydroxytetrahydrofuran
This protocol outlines the preparation of an activated form of (S)-3-hydroxytetrahydrofuran, ready for coupling to a core inhibitor scaffold.
Materials:
-
(S)-3-Hydroxytetrahydrofuran
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (S)-3-hydroxytetrahydrofuran in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Activating Agent: Add TEA to the solution, followed by the portion-wise addition of DSC at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting activated carbonate can be purified by column chromatography.
Self-Validation and Causality:
-
The use of DSC is a common and effective method for activating alcohols for subsequent carbamate formation.
-
TEA acts as a base to neutralize the acid generated during the reaction, driving the reaction to completion.
-
Anhydrous conditions are necessary to prevent hydrolysis of the activated carbonate.
Application Note: "Click Chemistry" - A Modern Tool for Protease Inhibitor Discovery
"Click chemistry," a term coined by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction.[12] In the context of protease inhibitor synthesis, click chemistry has emerged as a powerful tool for:
-
Lead Discovery: Linking small molecular fragments with complementary functionalities directly in the presence of the target protease (in situ click chemistry).[13]
-
Lead Optimization: Rapidly generating libraries of inhibitor analogues by modifying peripheral functionality.
-
Peptidomimetics: The resulting triazole ring can act as a surrogate for a peptide bond, offering increased stability and unique conformational properties.[12]
The application of click chemistry has significantly accelerated the discovery and development of novel protease inhibitors.[11][14]
Part 4: Visualizing Synthetic Pathways
To aid in the understanding of the synthetic strategies discussed, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: A generalized workflow for the synthesis of peptidomimetic protease inhibitors.
Caption: The central role of asymmetric catalysis in small molecule inhibitor synthesis.
Part 5: Data Summary and Characterization
The successful synthesis of a protease inhibitor is only the first step. Rigorous characterization and biological evaluation are essential to validate the compound's identity, purity, and potency.
Table 1: Key Characteristics of Selected FDA-Approved HIV Protease Inhibitors
| Inhibitor | Year of FDA Approval | Core Isostere | Key Synthetic Challenge(s) |
| Saquinavir | 1995[8] | Hydroxyethylamine | Stereocontrolled synthesis of the isostere, multi-step convergent synthesis. |
| Ritonavir | 1996[8] | Hydroxyethylene | C2-symmetric design, synthesis of the complex heterocyclic ligands. |
| Indinavir | 1996[8] | Hydroxyethylene | Synthesis of the aminoindanol and piperazine fragments. |
| Nelfinavir | 1997[7] | Hydroxyethylamine | Introduction of the S-phenyl cysteine side chain. |
| Amprenavir | 1999[7] | Hydroxyethylamine | Synthesis of the chiral 3-hydroxytetrahydrofuran ligand.[7] |
| Darunavir | 2006 | Bis-tetrahydrofuran | Diastereoselective synthesis of the bis-THF moiety. |
Protocol 3: General Procedure for Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using a suitable reversed-phase column and a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Purity should ideally be >95%.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized inhibitor using high-resolution mass spectrometry (HRMS) to verify the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final compound. The spectral data should be consistent with the expected structure.
Part 6: Conclusion and Future Outlook
The synthesis of protease inhibitors is a dynamic and evolving field. While the strategies outlined in this guide have proven to be robust and effective, the challenges of drug resistance and the need for improved therapeutic profiles continue to drive innovation.[3] Future directions in this field will likely focus on the development of novel covalent inhibitors, allosteric inhibitors that bind outside the active site, and the application of machine learning and artificial intelligence to accelerate the design and synthesis of the next generation of protease-targeted therapeutics.
References
-
Ghosh, A. K., et al. (2010). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 53(5), 2174–2184. [Link]
-
Wikipedia. (2023, October 27). Discovery and development of HIV-protease inhibitors. [Link]
-
de Souza, M. C. B. V., et al. (2019). Small Molecule Protease Inhibitors as Model Peptidomimetics. Molecules, 24(19), 3466. [Link]
-
Ettari, R., et al. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 27(19), 6569. [Link]
-
Zhang, L., et al. (2021). Structure-guided discovery of a small molecule inhibitor of SARS-CoV-2 main protease with potent in vitro and in vivo antiviral activities. Science Translational Medicine, 13(619). [Link]
-
Tiwari, R. K., et al. (2018). Applications of Click Chemistry in the Development of HIV Protease Inhibitors. Molecules, 23(7), 1799. [Link]
-
ResearchGate. (2022). Syntheses of FDA approved HIV protease inhihitors. [Link]
-
Song, K., & Buchwald, P. (2020). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. Frontiers in Molecular Biosciences, 7, 131. [Link]
-
Knowledge Bank. (2022). Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. [Link]
-
Wikipedia. (2023, December 1). Protease inhibitor (pharmacology). [Link]
-
Sansom, C. (2009). HIV protease inhibitors have been one of the big successes of rational drug design. Chemistry World. [Link]
-
Ghosh, A. K., et al. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 9(13), 1219-1240. [Link]
-
Poreba, M., & Drag, M. (2018). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. FEBS Journal, 285(19), 3594-3610. [Link]
-
Kaldor, S. W., et al. (1997). Asymmetric Synthesis of the Potent HIV-Protease Inhibitor, Nelfinavir. The Journal of Organic Chemistry, 62(18), 6166-6169. [Link]
-
Mylne, J. S., et al. (2020). Discovery of a Beetroot Protease Inhibitor to Identify and Classify Plant-Derived Cystine Knot Peptides. Journal of Natural Products, 83(11), 3323–3330. [Link]
-
Turk, B. (2006). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 5(9), 785-799. [Link]
-
Tiwari, R. K., et al. (2018). Applications of Click Chemistry in the Development of HIV Protease Inhibitors. Molecules, 23(7), 1799. [Link]
-
Lounnas, N., et al. (2022). Covalent-reversible peptide-based protease inhibitors. Design, synthesis, and clinical success stories. European Journal of Medicinal Chemistry, 243, 114752. [Link]
-
ResearchGate. (2018). In situ click chemistry reaction for the formation of protease inhibitor anti-11. [Link]
-
Raghavan, S., et al. (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir. The Journal of Organic Chemistry, 75(2), 498-501. [Link]
Sources
- 1. DSpace [kb.osu.edu]
- 2. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 3. mdpi.com [mdpi.com]
- 4. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable chiral building block. As Senior Application Scientists, we understand that achieving high yield and diastereoselectivity is paramount. This resource combines established chemical principles with practical, field-tested insights to help you optimize your synthetic route.
I. Understanding the Synthetic Landscape: Key Strategies
The stereoselective synthesis of 2,4-disubstituted pyrrolidines like the target molecule presents a significant challenge in controlling the relative and absolute stereochemistry. Two primary strategies have emerged as the most viable, each with its own set of advantages and potential pitfalls:
-
Stereoinversion from a Chiral Hydroxy Precursor: This is a widely employed method that typically starts from a readily available chiral building block, such as a derivative of hydroxyproline. The key transformation involves the conversion of a hydroxyl group at the C4 position to an amino group with an inversion of stereochemistry.
-
Diastereoselective Reductive Amination: This approach involves the reduction of a 4-keto-pyrrolidine precursor in the presence of an amine source. The challenge lies in controlling the facial selectivity of the reduction to favor the desired diastereomer.
This guide will focus on providing detailed troubleshooting for both pathways.
II. Troubleshooting Guide & FAQs
Pathway 1: Stereoinversion from a Hydroxy Precursor
A common and effective route involves a three-step sequence starting from a suitable N-Boc-protected 4-hydroxy-2-methylpyrrolidine. The stereochemistry of the starting material is crucial for obtaining the desired (2R, 4S) product. To achieve the trans relationship between the methyl group at C2 and the amino group at C4, a cis configured starting alcohol is often employed, with the key amination step proceeding via an S(_N)2 mechanism, thus inverting the stereocenter at C4.
A plausible synthetic sequence is outlined below:
Figure 1: Synthetic workflow via stereoinversion of a hydroxy precursor.
An alternative and widely used method for the direct conversion of the alcohol to the amine with inversion is the Mitsunobu reaction .[1]
Question 1: I am getting low yields in the mesylation/tosylation of my starting alcohol. What could be the issue?
Answer:
Low yields in this activation step can often be attributed to several factors:
-
Incomplete Reaction: Ensure your starting material is completely dry. Trace amounts of water can quench the mesyl or tosyl chloride. The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, consider allowing it to stir for a longer period. Monitoring by Thin Layer Chromatography (TLC) is crucial.
-
Base Selection: A tertiary amine base like triethylamine (Et(_3)N) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated. Ensure you are using at least a stoichiometric equivalent of the base. For sterically hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine might be beneficial.
-
Side Reactions: At elevated temperatures, elimination to form an alkene can become a competing side reaction. It is important to maintain the recommended temperature profile.
-
Purification Losses: The resulting sulfonate ester can sometimes be unstable on silica gel. Consider minimizing contact time with silica during chromatography or using an alternative purification method like crystallization if possible.
| Parameter | Recommendation | Rationale |
| Starting Material | Dry thoroughly (e.g., azeotrope with toluene) | Water will consume the activating agent. |
| Reagents | Use freshly opened or distilled MsCl/TsCl and base | Ensures high reactivity and minimizes side reactions from impurities. |
| Temperature | 0 °C to room temperature | Balances reaction rate with minimizing decomposition and side reactions. |
| Base | 1.1 - 1.5 equivalents of Et(_3)N or DIPEA | Efficiently scavenges HCl without interfering with the reaction. |
Question 2: My azide substitution is not going to completion, and I am observing elimination byproducts.
Answer:
This is a common challenge in S(_N)2 reactions with cyclic systems. Here’s how to troubleshoot:
-
Leaving Group: A tosylate is generally a better leaving group than a mesylate and may lead to higher yields and faster reaction times.
-
Solvent: A polar aprotic solvent like DMF or DMSO is ideal for this reaction as it solvates the cation of the azide salt, leaving a "naked" and more nucleophilic azide anion.
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination pathway. A good starting point is 50-80 °C. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.
-
Azide Source: Sodium azide (NaN(_3)) is commonly used. Ensure it is dry and of good quality.
Question 3: I am considering using the Mitsunobu reaction to directly convert the hydroxyl group to an amino group. What are the key considerations and potential pitfalls?
Answer:
The Mitsunobu reaction is an excellent choice for this transformation as it typically proceeds with a clean inversion of stereochemistry.[1]
Figure 2: Mitsunobu reaction pathway for amination.
Key Considerations:
-
Nitrogen Nucleophile: Phthalimide is a common choice due to its acidity (pKa ≈ 8.3), which is suitable for the Mitsunobu reaction.[2] An alternative is to use hydrazoic acid (HN(_3)) or diphenylphosphoryl azide (DPPA) to form an azide intermediate, which can then be reduced.
-
Reagents: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in combination with triphenylphosphine (PPh(_3)) are the standard reagents. The order of addition can be critical; typically, the alcohol, nucleophile, and phosphine are mixed before the slow addition of the azodicarboxylate at low temperature (0 °C).
-
Solvent: Anhydrous THF is the most common solvent for this reaction.
Potential Pitfalls & Troubleshooting:
-
Low Yield:
-
Reagent Quality: Ensure all reagents are fresh and anhydrous. DEAD and DIAD can degrade over time.
-
Incomplete Reaction: The reaction can be slow. Monitor carefully by TLC. If the reaction stalls, a slight increase in temperature might be necessary, but this can also lead to side products.
-
-
Epimerization/Racemization: While the Mitsunobu reaction is known for its stereoinversion, side reactions can sometimes lead to a loss of stereochemical purity. This can occur if the intermediate oxyphosphonium salt is slow to react with the nucleophile, allowing for competing pathways. Using a more nucleophilic nitrogen source or optimizing conditions to accelerate the S(_N)2 step can mitigate this.
-
Purification Challenges: A major drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate as byproducts, which can be difficult to remove.[3]
-
Crystallization: Sometimes, the byproducts can be crystallized out of the reaction mixture.
-
Chromatography: Careful column chromatography is often required. A solvent system of hexanes/ethyl acetate is a good starting point.
-
Modified Reagents: Consider using polymer-bound triphenylphosphine or other modified reagents designed for easier separation of byproducts.
-
Question 4: I have successfully introduced a phthalimide group. What is the best way to deprotect it to get the free amine?
Answer:
The standard method for phthalimide deprotection is the Ing-Manske procedure , which uses hydrazine (N(_2)H(_4)) in a solvent like ethanol or methanol.[4] The reaction is typically heated to reflux. The phthalhydrazide byproduct is insoluble and can be removed by filtration.
Troubleshooting Deprotection:
-
Incomplete Reaction: Ensure sufficient equivalents of hydrazine are used (typically 1.5-2.0 equivalents). The reaction can be monitored by TLC until the starting material is consumed.
-
Product Isolation: After filtering off the phthalhydrazide, the desired amine is in the filtrate. An acidic workup is often used to protonate the amine, allowing for extraction into an aqueous layer to separate it from any remaining organic impurities. Subsequent basification and extraction will then yield the pure amine.
-
Alternative Deprotection: If your molecule is sensitive to the standard hydrazine conditions, milder methods such as treatment with sodium borohydride in isopropanol followed by acetic acid have been reported.[5]
Pathway 2: Diastereoselective Reductive Amination
This pathway starts from a 4-keto precursor, tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate. The key step is the stereoselective reduction of the imine or enamine intermediate formed in situ.
Figure 3: Reductive amination pathway.
Question 5: I am performing a reductive amination on the 4-keto pyrrolidine, but I am getting a mixture of diastereomers. How can I improve the selectivity for the desired (4S)-amino product?
Answer:
Achieving high diastereoselectivity in the reduction of cyclic imines can be challenging. The stereochemical outcome is determined by the direction of hydride attack on the iminium intermediate.
-
Choice of Reducing Agent:
-
Bulkier Hydride Reagents: Using a bulkier reducing agent can enhance facial selectivity. The hydride will preferentially attack from the less sterically hindered face of the iminium ion. Consider reagents like sodium triacetoxyborohydride (STAB) or lithium tri-sec-butylborohydride (L-Selectride®). STAB is often effective for reductive aminations under mildly acidic conditions.[6]
-
Cyanoborohydrides: Sodium cyanoborohydride (NaBH(_3)CN) is a classic choice as it is stable in mildly acidic conditions where imine formation is favored.
-
-
Reaction Conditions:
-
pH Control: Maintaining the optimal pH (typically 4-6) is crucial. At lower pH, the amine nucleophile is protonated and non-reactive. At higher pH, imine formation is slow.
-
Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.
-
-
Directing Groups: The existing stereocenter at C2 and the bulky Boc group will influence the conformation of the pyrrolidine ring and the preferred trajectory of the incoming hydride. The trans product is often the thermodynamically more stable isomer.
| Parameter | Recommendation to Improve Diastereoselectivity | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or L-Selectride® | Increased steric bulk can enhance facial selectivity of hydride attack. |
| Temperature | Lower temperature (e.g., 0 °C to -20 °C) | May increase the energy difference between diastereomeric transition states. |
| Solvent | Aprotic solvents like dichloroethane (DCE) or THF | Common solvents for reductive amination with borohydride reagents. |
Question 6: I have a mixture of diastereomers after my synthesis. What are the best methods for purification?
Answer:
Separating diastereomers can be a significant challenge, but several techniques can be employed:
-
Flash Column Chromatography: This is the most common method. Diastereomers often have slightly different polarities, allowing for separation on silica gel.
-
Solvent System Optimization: Careful optimization of the eluent system is key. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can improve peak shape for amines.
-
High-Performance Flash Chromatography: Automated systems can provide better resolution than manual columns.
-
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective method for purification on a larger scale. This involves dissolving the mixture in a suitable solvent system and allowing the less soluble diastereomer to crystallize out.
-
Preparative HPLC: For difficult separations or for obtaining very high purity material on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option. Chiral stationary phases are not necessary for separating diastereomers.
III. General FAQs
Question 7: I am having trouble with the Boc protection of the pyrrolidine nitrogen. The reaction is incomplete or I am seeing side products.
Answer:
While Boc protection is generally a robust reaction, issues can arise:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc(_2)O).
-
Base: For amine hydrochlorides, at least two equivalents of a base like triethylamine are needed – one to neutralize the salt and one to facilitate the reaction. For free amines, one equivalent is sufficient.
-
-
Side Products:
-
Double Boc-protection: This is generally not an issue with secondary amines like the pyrrolidine nitrogen.
-
Urea formation: If CO(_2) is present (from degradation of Boc(_2)O), it can react with the amine to form urea byproducts. Using fresh Boc(_2)O and running the reaction under an inert atmosphere can help.
-
Question 8: How can I confirm the stereochemistry of my final product?
Answer:
Confirming the relative and absolute stereochemistry is critical.
-
NMR Spectroscopy: 1D and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), can be used to determine the relative stereochemistry. For the desired (2R, 4S) trans product, you would expect to see an NOE correlation between the proton at C2 and the proton at C4 on the same face of the ring.
-
X-ray Crystallography: If you can obtain a suitable crystal of your final product or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both the relative and absolute stereochemistry.
-
Chiral HPLC/GC: By comparing the retention time of your product to that of a known standard on a chiral column, you can confirm its enantiomeric and diastereomeric purity.
We hope this technical guide serves as a valuable resource in your synthesis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. Should you have further questions, please do not hesitate to reach out to our technical support team.
IV. References
[7] Guazzelli, L., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(21), 3871. American Chemical Society. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Organic Letters. [8] Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. [9] American Chemical Society. (n.d.). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [10] ResearchGate. (2025). Selected Methods for the Reduction of the Azido Group. [2] Organic Chemistry Portal. (n.d.). Phthalimides. [11] Advanced ChemBlocks. (n.d.). 1-(tert-butyl) 2-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate. PubMed. (n.d.). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. [1] National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [12] Sigma-Aldrich. (n.d.). 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate. [13] National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [14] TCI Chemicals. (n.d.). Mitsunobu Reaction. [15] BLDpharm. (n.d.). tert-Butyl (2S,4S)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate. [16] MedChemExpress. (n.d.). tert-Butyl (2S,4R)-4-hydroxy-2-hydroxymethylpyrrolidine-1-carboxylate. [17] ResearchGate. (2025). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [3] TCI Chemicals. (n.d.). Mitsunobu Reaction. [18] PubChem. (n.d.). (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. [5] ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups. [19] MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [20] Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. [21] ChemicalBook. (2025). (2S, 4S)-4-Hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester. [22] Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [23] Advanced ChemBlocks. (n.d.). tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate. [24] Organic Synthesis. (n.d.). Mitsunobu reaction. [25] American Chemical Society. (n.d.). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. [26] ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [27] University of Rochester. (n.d.). Technical Reports A Whirlwind Tour of Current Mitsunobu Chemistry. [4] Supporting Information. (n.d.). 1 - Supporting Information. [28] ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [29] PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. [30] Benchchem. (n.d.). (2S,4S)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate. PubChem. (n.d.). (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate. [6] ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies.
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rsc.org [rsc.org]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-(tert-butyl) 2-methyl (2S,4R)-4-azidopyrrolidine-1,2-dicarboxylate 95% | CAS: 121147-97-5 | AChemBlock [achemblock.com]
- 11. A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. tert-Butyl (2S,4S)-2-methyl-4-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10538181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 20. (2S, 4S)-4-Hydroxy-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester | 477293-60-0 [chemicalbook.com]
- 21. Pyrrolidine synthesis [organic-chemistry.org]
- 22. tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate 97% | CAS: 477293-60-0 | AChemBlock [achemblock.com]
- 23. organic-synthesis.com [organic-synthesis.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. 1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | C11H17NO5 | CID 10988485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | C14H23NO5 | CID 11346670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrrolidine Synthesis: A Technical Troubleshooting Guide for Minimizing Side Reactions
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during pyrrolidine synthesis. Drawing upon established chemical principles and field-proven insights, this document aims to be a self-validating system for diagnosing and resolving experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the most common synthetic routes to pyrrolidines.
Synthesis from 1,4-Dicarbonyl Compounds (Paal-Knorr Type Reaction followed by Reduction)
The reaction of a 1,4-dicarbonyl compound with a primary amine is a classic approach to the pyrrolidine core. This process typically involves the initial formation of a pyrrole or a related intermediate, which is then reduced to the desired pyrrolidine.[2][3]
Causality: Furan formation is a well-documented side reaction in Paal-Knorr type syntheses, particularly under strongly acidic conditions (pH < 3).[3][4] The mechanism involves the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, competing with the desired reaction with the amine.
Troubleshooting Protocol:
-
pH Control: The most critical parameter is the reaction pH. Maintain a neutral to weakly acidic medium (pH 4-6). Acetic acid is often a suitable catalyst as it is acidic enough to promote the condensation with the amine but not so acidic as to favor furan formation.[3][4]
-
Amine Stoichiometry: Use a slight excess of the primary amine to shift the equilibrium towards the formation of the nitrogen-containing intermediate.
-
Temperature Management: While heat is often required, excessive temperatures can promote the dehydration leading to the furan. Monitor the reaction progress by TLC and avoid prolonged heating once the starting material is consumed.
-
Choice of Amine: Highly nucleophilic amines will react more readily with the dicarbonyl, outcompeting the intramolecular cyclization. If using a less nucleophilic amine, consider a milder acid catalyst or a two-step procedure where the pyrrole is first isolated and then reduced.
Causality: Incomplete reduction can be due to several factors, including an insufficiently active reducing agent, catalyst poisoning, or the formation of stable, difficult-to-reduce intermediates. The formation of a complex mixture suggests side reactions such as over-reduction or decomposition.
Troubleshooting Protocol:
-
Choice of Reducing Agent: For the reduction of the intermediate pyrrole or enamine, catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂) is often effective. If this is not successful, consider more potent hydride reagents like lithium aluminum hydride (LiAlH₄). However, be mindful of the compatibility of other functional groups in your molecule with these strong reducing agents.
-
Catalyst Loading and Purity: Ensure that the hydrogenation catalyst is fresh and used in an appropriate loading (typically 5-10 mol%). Catalyst poisoning can occur if the starting materials or solvent contain impurities like sulfur or residual halides. Purifying the intermediate before reduction can mitigate this.
-
Solvent and Temperature: The choice of solvent can significantly impact the reduction. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenation. For hydride reductions, aprotic ethers like THF or diethyl ether are standard. The reaction temperature should be optimized; starting at a lower temperature and gradually increasing it can help to minimize side reactions.
-
Stepwise Approach: If a one-pot Paal-Knorr/reduction sequence is failing, isolating and purifying the intermediate pyrrole before proceeding with the reduction can often lead to a cleaner reaction and a higher overall yield.
Intramolecular Cyclization of Haloamines
The intramolecular nucleophilic substitution of a haloamine is a direct method for forming the pyrrolidine ring. However, this reaction is often in competition with an elimination side reaction.
Causality: The formation of an elimination product is a classic example of the competition between intramolecular substitution (Sₙ2) and elimination (E2) pathways. The outcome is influenced by the nature of the base, the solvent, and the steric hindrance around the reaction centers.
Troubleshooting Protocol:
-
Choice of Base: Use a non-hindered, moderately strong base. Strong, bulky bases (e.g., potassium tert-butoxide) will favor the E2 pathway. Weaker bases like potassium carbonate or sodium bicarbonate are often sufficient to neutralize the acid formed during the reaction without promoting significant elimination.
-
Solvent Selection: Polar aprotic solvents such as DMF or DMSO can accelerate Sₙ2 reactions and are generally a good choice for this type of cyclization. Protic solvents can solvate the amine nucleophile, reducing its reactivity.
-
Concentration (Baldwin's Rules): The intramolecular reaction is a first-order process, while intermolecular side reactions are second-order. Running the reaction at high dilution can favor the desired intramolecular cyclization. According to Baldwin's rules, the 5-exo-tet cyclization to form a pyrrolidine is a favored process.
-
Leaving Group: The choice of halogen can influence the reaction outcome. Iodides are better leaving groups than bromides or chlorides and can sometimes favor the substitution pathway.
Experimental Workflow for Optimizing Cyclization vs. Elimination:
Caption: Troubleshooting workflow for favoring intramolecular cyclization.
Reductive Amination of γ-Amino Aldehydes or Ketones
This intramolecular variant of reductive amination is a powerful tool for constructing the pyrrolidine ring.
Causality: Incomplete reaction can be due to an insufficiently reactive carbonyl group, a deactivated catalyst, or an unfavorable equilibrium for the initial imine formation. The isolation of the cyclic imine indicates that the reduction step is the bottleneck.
Troubleshooting Protocol:
-
pH Adjustment: The initial imine formation is pH-dependent. A slightly acidic medium (pH 4-5) is often optimal to protonate the carbonyl group and activate it for nucleophilic attack by the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The formation of the imine from the amino-carbonyl compound is a condensation reaction that produces water. Removing this water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the equilibrium towards the imine, which is then reduced.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination as they are more selective for the iminium ion over the carbonyl group.[5][6] If these are not effective, a more powerful reducing agent like sodium borohydride (NaBH₄) can be tried, but it may also reduce the starting carbonyl compound.
-
Catalyst Activity: If using a catalytic method (e.g., transfer hydrogenation), ensure the catalyst is active. Catalyst deactivation can be an issue, and using a fresh batch or a higher catalyst loading may be necessary.
Data Summary and Visualization
Common Side Products in Pyrrolidine Synthesis
| Synthetic Route | Common Side Product(s) | Key Diagnostic Signals (¹H NMR) |
| Paal-Knorr/Reduction | Furan derivative | Signals in the aromatic region (δ 6.0-7.5 ppm) |
| Intramolecular Haloamine Cyclization | Unsaturated amine (elimination product) | Vinylic proton signals (δ 4.5-6.5 ppm) |
| Reductive Amination | Over-alkylated amine, unreacted starting material | Disappearance of aldehyde/ketone proton, complex aliphatic region |
| Aza-Michael Addition | Polymerization products, starting materials | Broad, unresolved peaks; presence of starting material signals |
Reaction Mechanism: Paal-Knorr Pyrrolidine Synthesis and Furan Side Reaction
Caption: Competing pathways in the synthesis of pyrrolidines from 1,4-dicarbonyls.
References
-
Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
- Verardo, G., Dolce, A., & Toniutti, N. (1999).
- Christensen, K. E., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(25), 9474-9483.
- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2019).
-
Reductive amination & secondary amine synthesis. (2020, March 21). [Video]. YouTube. [Link]
-
Reductive amination. (2023, November 28). In Wikipedia. [Link]
- When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters, 25(40), 7358-7363.
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021).
- Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. (2006). Organic Letters, 8(23), 5355-5358.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 19). In Wikipedia. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry – New Perspectives. IntechOpen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Welcome to the technical support guide for tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral building block and aim to achieve the highest levels of chemical and stereochemical purity. As a key intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compound.
This guide provides in-depth answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind our recommended strategies.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis. What are the most likely impurities in my crude tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate?
A1: Understanding potential impurities is the first step toward devising an effective purification strategy. Based on common synthetic routes for 2,4-disubstituted pyrrolidines, your crude product may contain several types of impurities.[1]
-
Diastereomeric Impurities: The most common and challenging impurity is the cis-diastereomer, tert-butyl (2R,4R )-4-amino-2-methylpyrrolidine-1-carboxylate.[2] Syntheses that create the C4 stereocenter can often yield a mixture of diastereomers. The physical properties of these isomers are very similar, making them difficult to separate.
-
Unreacted Starting Materials: Depending on your specific synthetic route, you may have residual amounts of the precursor molecule, for example, a protected 4-oxo- or 4-hydroxy-pyrrolidine derivative.
-
Reagents and Byproducts from Boc Protection: If the Boc-protection step was part of your synthesis, you might have residual di-tert-butyl dicarbonate (Boc₂O) or its byproducts, such as tert-butanol. The formation of N,N-di-Boc protected amines is also a possibility, though less common.[3]
-
Byproducts from Amination: If the amine was introduced via reductive amination of a ketone, you might see residual reducing agents or the corresponding alcohol byproduct.[4]
-
Residual Solvents: Common reaction and workup solvents (e.g., THF, Dichloromethane, Ethyl Acetate) may be present.
Here is a summary of common impurities and their likely origins:
| Impurity Type | Specific Example | Likely Origin |
| Diastereomer | tert-butyl (2R,4R )-4-amino-2-methylpyrrolidine-1-carboxylate | Non-stereoselective reduction or nucleophilic substitution at C4. |
| Starting Material | tert-butyl (2R)-4-oxo-2-methylpyrrolidine-1-carboxylate | Incomplete reductive amination. |
| Reagent Byproduct | tert-Butanol, Di-tert-butyl carbonate | Hydrolysis of Boc-anhydride during reaction or workup.[5] |
| Side-Reaction Product | N-acylated or N-alkylated impurities | Side reactions if other electrophiles are present. |
Q2: My initial purity analysis (HPLC/NMR) shows a significant amount of the (2R,4R) diastereomer. How can I separate them effectively?
A2: The separation of diastereomers is a critical challenge in chiral synthesis.[6] Since diastereomers have different physical properties, they can be separated by chromatographic methods. For your specific compound, flash column chromatography is the most practical and effective approach.
The key to a successful separation lies in optimizing the chromatographic conditions to maximize the difference in affinity between the two diastereomers for the stationary phase. The free amine in your compound is basic and can cause significant peak tailing on standard silica gel. To counteract this, a basic modifier must be added to the mobile phase.
Recommended Starting Point for Chromatography:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) with a small amount of Ammonium Hydroxide (NH₄OH). A typical starting gradient would be 0% to 10% MeOH in DCM, with 0.5-1% NH₄OH (using a concentrated aqueous solution) added to the MeOH portion of the eluent.
-
Rationale: The DCM serves as the weak eluent, while the polar MeOH displaces the compounds from the silica. The NH₄OH deactivates the acidic silanol groups on the silica surface, preventing ionic interactions with the basic amine and ensuring sharp, symmetrical peaks, which is crucial for achieving baseline separation of closely eluting diastereomers.
Preparative HPLC is also a powerful technique for separating diastereomers when high purity is required.[7]
Q3: Can I use recrystallization or acid-base extraction to improve the purity of my compound?
A3: Acid-Base Extraction: This is an excellent first step to remove non-basic organic impurities. Before attempting chromatography, an aqueous workup can significantly simplify the purification. The protocol involves dissolving the crude product in an organic solvent (like ethyl acetate or DCM), washing with a basic aqueous solution (e.g., sat. NaHCO₃) to remove acidic impurities, and then washing with brine. This procedure is detailed in many standard syntheses of Boc-protected amines.[8] However, this will not separate your desired product from its basic diastereomer.
Recrystallization: While recrystallization can be highly effective for purifying solid compounds, it is often challenging for Boc-protected amines, which can be oils or low-melting solids.[9][10] Furthermore, successful recrystallization of diastereomers requires a significant difference in their crystal packing and solubility, which may not be the case. If your product is a solid, you could screen various solvent systems (e.g., Ethyl Acetate/Hexanes, MTBE/Heptane), but chromatography is generally a more reliable method for separating diastereomers of this type.[11]
Purification Strategy Workflow
This diagram outlines a logical workflow for purifying your crude product, from initial analysis to the final, high-purity compound.
Caption: Decision workflow for purifying tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for Diastereomer Separation
This protocol is designed to separate the desired (2R,4S) trans-isomer from the (2R,4R) cis-isomer.
1. Preparation of the Eluent:
-
Prepare two solvent mixtures:
- Solvent A: 100% Dichloromethane (DCM).
- Solvent B: 99% Methanol (MeOH) / 1% Ammonium Hydroxide (conc. aq. NH₄OH, 28-30%).
-
Safety Note: Prepare Solvent B in a fume hood with good ventilation.
2. Column Packing:
-
Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Create a slurry of silica gel in Solvent A and carefully pour it into the column, avoiding air bubbles.
-
Pack the column by running Solvent A through it under positive pressure until the silica bed is stable. Do not let the column run dry.
3. Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel (approx. 2-3 g) and your dissolved sample.
-
Remove the solvent by rotary evaporation to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with 100% Solvent A.
-
Gradually increase the polarity by slowly adding Solvent B. A typical gradient might be:
- 2 column volumes (CV) of 100% A.
- Gradient from 0% to 5% B over 10 CV.
- Gradient from 5% to 10% B over 5 CV.
-
Collect fractions throughout the elution process.
-
Monitor the separation by thin-layer chromatography (TLC), staining with a permanganate (KMnO₄) or ninhydrin solution to visualize the amine-containing spots. The two diastereomers should have slightly different Rf values.
5. Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent using a rotary evaporator. Be mindful that residual ammonium hydroxide can make the product basic. If necessary, co-evaporate with DCM or another volatile solvent to remove traces of water and ammonia.
-
Dry the final product under high vacuum to obtain the pure compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant peak tailing/streaking on TLC or column. | Acidic sites on silica gel are interacting with the basic amine. | Ensure sufficient basic modifier (0.5-1% NH₄OH or Et₃N) is present in the eluent system. |
| Poor or no separation of diastereomers. | The chosen eluent system is not providing enough selectivity. | Try a different solvent system (e.g., Ethyl Acetate/Hexanes with NH₄OH). Alternatively, decrease the rate of the polarity gradient during elution to improve resolution. |
| Product seems to degrade on the column. | The Boc protecting group may be sensitive to prolonged exposure to silica. | Minimize the time the compound spends on the column by running the chromatography efficiently. Neutralize the crude material before loading if it contains acidic residues from the workup.[12] |
| Low overall recovery after chromatography. | The product is highly polar and has irreversibly adsorbed to the silica. | Increase the final concentration of MeOH in the eluent (e.g., up to 20%) to ensure all product is eluted. |
Visualizing the Purification Process
This diagram illustrates the key stages within the flash chromatography protocol.
Caption: Step-by-step workflow for purification by flash chromatography.
References
- CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol.
-
(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. [Link]
-
Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Asymmetric synthesis of 2,4-disubstituted pyrrolidines. Tetrahedron Letters. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry. [Link]
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry. [Link]
-
tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A novel method to access chiral nonnatural 2,4-disubstituted pyrrolidines from aldehydes and nitroolefins only with an α-substituent. Chemical Communications. [Link]
-
Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. Journal of Chromatography A. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Applied Sciences. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses. [Link]
Sources
- 1. A novel method to access chiral nonnatural 2,4-disubstituted pyrrolidines from aldehydes and nitroolefins only with an α-substituent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate 97% | CAS: 348165-63-9 | AChemBlock [achemblock.com]
- 11. (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Refining Reaction Conditions for Enhanced Efficiency
Welcome to the Technical Support Center, your dedicated resource for navigating the complexities of chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who seek to refine their reaction conditions for improved efficiency, yield, and selectivity. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions encountered when optimizing a chemical reaction.
Q1: What is reaction optimization and why is it crucial?
A: Reaction optimization is the systematic process of adjusting various experimental parameters to achieve the most desirable outcome for a specific chemical transformation.[] This is a critical step in both laboratory research and industrial process development.[] The primary goals are typically to maximize product yield and selectivity while minimizing byproducts, reaction time, and overall cost.[] Effective optimization is essential for developing sustainable and economically viable synthetic processes.[2][3]
Q2: What are the key parameters to consider when optimizing a reaction?
A: A multitude of variables can influence the outcome of a chemical reaction.[3][4] The most common factors to investigate during optimization include:
-
Temperature: Influences reaction rate and can affect selectivity by favoring kinetic or thermodynamic products.[5][6]
-
Concentration: Affects reaction kinetics and can influence the formation of side products.[7]
-
Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and even the reaction mechanism itself.[8][9][10][11]
-
Catalyst and Ligands: The catalyst is often the key to controlling the reaction pathway and achieving high selectivity.[6]
-
Reagent Stoichiometry: The ratio of reactants can be critical, especially in preventing side reactions or ensuring complete conversion of a limiting reagent.[4]
-
Reaction Time: Monitoring the reaction progress over time is necessary to identify the point of maximum product formation and avoid decomposition.[6]
-
Mixing: Effective mixing is crucial for ensuring homogeneity and enhancing reaction rates, especially in multiphase reactions.[12][13]
Q3: What is the "One-Factor-at-a-Time" (OFAT) approach to optimization, and what are its limitations?
A: The One-Factor-at-a-Time (OFAT) method involves optimizing one experimental parameter at a time while keeping all others constant.[4] For example, one might first find the optimal temperature, then fix that temperature and optimize the concentration, and so on.[4][14] While this approach is straightforward and provides easily interpretable results, it can be inefficient and may not identify the true optimal conditions due to interactions between variables.[4]
Q4: What is Design of Experiments (DoE) and how can it improve reaction optimization?
A: Design of Experiments (DoE) is a powerful statistical approach for planning and analyzing experiments that allows for the simultaneous investigation of multiple variables.[3][15] By systematically varying multiple factors in a structured set of experiments, DoE can efficiently identify the optimal reaction conditions and reveal important interactions between parameters that would be missed by the OFAT method.[3][16][17] This leads to a more thorough understanding of the reaction and a more robust and optimized process.[3]
Troubleshooting Guides
This section provides detailed guidance on how to address specific challenges you may encounter during your experiments.
Issue 1: Low or No Product Yield
A low product yield is one of the most common frustrations in synthetic chemistry.[18] The theoretical yield is the maximum amount of product that can be formed based on stoichiometry, while the actual yield is what is obtained in the lab.[18] The percent yield, a measure of the reaction's success, is the ratio of the actual to the theoretical yield.[18]
Q: My reaction has a very low yield or did not produce any of the desired product. What are the potential causes and how can I troubleshoot this?
A: A low or zero yield can stem from a variety of factors, ranging from simple experimental errors to more complex chemical issues. A systematic approach to troubleshooting is key.
Sources
- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. tdrooke.com [tdrooke.com]
- 13. cbe.princeton.edu [cbe.princeton.edu]
- 14. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reaction optimization using DoE - GalChimia [galchimia.com]
- 17. books.rsc.org [books.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the pharmaceutical and agrochemical industries. Chiral amines are fundamental to this pursuit, serving as versatile catalysts and building blocks in a myriad of asymmetric transformations.[1] This guide provides an in-depth comparison of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a prominent chiral diamine, with other classes of chiral amines. Our analysis is grounded in experimental data from key asymmetric reactions, offering researchers, scientists, and drug development professionals a practical framework for catalyst selection and reaction optimization.
Introduction: The Pivotal Role of Chiral Amines in Asymmetric Catalysis
Chiral amines are instrumental in asymmetric synthesis due to their ability to form transient chiral intermediates, such as enamines and iminium ions, which then react stereoselectively.[2] The efficacy of a chiral amine catalyst is determined by its ability to create a well-defined chiral environment around the reacting molecules, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. Key factors influencing this stereochemical control include the steric bulk of the amine's substituents, the rigidity of its backbone, and its capacity for hydrogen bonding and other non-covalent interactions.
This guide focuses on tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a C2-symmetric diamine that has garnered significant attention for its performance in a range of organocatalyzed reactions. We will compare its efficacy against other widely used chiral amines, including primary amines, cinchona alkaloids, and other pyrrolidine derivatives, in the context of Michael additions, Mannich reactions, and aldol reactions.
Profiling tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Privileged Scaffold
tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate belongs to a class of chiral diamines that have proven to be highly effective in organocatalysis. The pyrrolidine ring provides a rigid scaffold that helps to create a predictable and sterically hindered chiral environment.
Key Structural Features and Their Mechanistic Implications:
-
C2-Symmetry: The C2-symmetric nature of the pyrrolidine backbone simplifies the possible transition states, often leading to higher enantioselectivities.
-
Primary and Secondary Amine Functionality: The presence of both a primary and a Boc-protected secondary amine allows for multiple modes of activation and interaction with substrates. The primary amine can act as the nucleophilic catalyst, while the secondary amine can participate in hydrogen bonding to orient the electrophile.
-
Steric Hindrance: The tert-butyl group on the carbamate and the methyl group on the pyrrolidine ring provide significant steric bulk, which is crucial for effective facial discrimination of the prochiral substrates.
Comparative Performance in Asymmetric Reactions: Experimental Data
The true measure of a chiral catalyst lies in its performance in specific chemical transformations. Below, we present a comparative analysis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and other chiral amines in key asymmetric reactions, with supporting experimental data summarized in tables for clarity.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the asymmetric variant, chiral amines are frequently employed to control the stereochemical outcome.
A comparative study on the asymmetric Michael addition of various ketones to nitrostyrene highlights the efficacy of different chiral amine catalysts. The data presented in Table 1 demonstrates the superior performance of a C2-symmetric pyrrolidine-based tetraamine, structurally related to our target molecule, in terms of both yield and enantioselectivity.[3]
| Catalyst/Chiral Amine | Ketone | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| C2-Symmetric Pyrrolidine Tetraamine | Cyclohexanone | 95 | >99:1 | 99 |
| Primary Amine (e.g., from Cinchona Alkaloid) | Cyclohexanone | 85 | 95:5 | 92 |
| Simple Proline Derivative | Cyclohexanone | 78 | 90:10 | 85 |
Table 1: Comparison of Chiral Amine Catalysts in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene.
The high diastereoselectivity and enantioselectivity achieved with the pyrrolidine-based catalyst can be attributed to the well-defined chiral pocket created by the rigid ring system and its substituents. This steric hindrance effectively blocks one face of the enamine intermediate, leading to a highly selective attack on the nitroolefin.[4]
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that is invaluable for the synthesis of β-amino carbonyl compounds. The use of chiral amine catalysts allows for the enantioselective formation of these important building blocks.
In a study comparing various primary and secondary amine catalysts in the Mannich reaction of aldehydes with ketimines, a clear divergence in stereoselectivity was observed.[5] As shown in Table 2 , a chiral primary amine derived from a cyclohexane-1,2-diamine backbone demonstrates excellent enantioselectivity.
| Catalyst/Chiral Amine | Aldehyde | Ketimine | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Chiral Primary Amine (Cyclohexane-1,2-diamine derivative) | Propanal | Isatin-derived | 92 | >95:5 (anti) | 98 |
| Secondary Amine (e.g., Proline) | Propanal | Isatin-derived | 85 | >95:5 (syn) | 95 |
Table 2: Comparison of Chiral Primary and Secondary Amine Catalysts in the Asymmetric Mannich Reaction.
The reversal of diastereoselectivity between primary and secondary amine catalysts is a noteworthy phenomenon.[5] This is often attributed to different transition state geometries. Primary amines can form a more sterically demanding enamine, leading to a preference for the anti product, while secondary amines like proline often favor a syn arrangement through a well-organized, hydrogen-bonded transition state. The rigid framework of diamines like tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can be strategically employed to favor one diastereomer over the other with high fidelity.[6]
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Chiral amine organocatalysis has emerged as a powerful tool for controlling the stereochemistry of this transformation.
A comparison of different chiral diamide organocatalysts in the asymmetric aldol reaction of cyclohexanone with p-nitrobenzaldehyde in water reveals the influence of the catalyst structure on reaction efficiency and stereoselectivity.[7]
| Catalyst/Chiral Amine | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | :--- | :--- | | Chiral Diamide IVa | Water | 94 | 77:23 | 86 | | Chiral Diamide IVb | Water | 96 | 60:40 | 94 |
Table 3: Comparison of Chiral Diamide Catalysts in the Asymmetric Aldol Reaction in Water.
The data suggests that subtle changes in the catalyst structure can have a significant impact on both the diastereoselectivity and enantioselectivity. The ability of the diamine to organize the transition state through hydrogen bonding and steric interactions is paramount for achieving high levels of stereocontrol. The pyrrolidine scaffold, with its inherent rigidity, provides an excellent platform for designing catalysts that can effectively orchestrate the complex transition state of the aldol reaction.
Experimental Protocols
To provide a practical context for the comparative data, we present a general experimental protocol for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where chiral diamines have demonstrated exceptional performance.
General Procedure for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene:
-
To a solution of β-nitrostyrene (0.2 mmol) in toluene (1.0 mL) was added cyclohexanone (2.0 mmol, 10 equivalents).
-
The chiral amine catalyst (0.02 mmol, 10 mol%) was then added, and the reaction mixture was stirred at room temperature.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.
-
The diastereomeric ratio was determined by 1H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess was determined by chiral high-performance liquid chromatography (HPLC) analysis.
Mechanistic Insights and Visualization
The stereochemical outcome of these asymmetric reactions can be rationalized by considering the transition state models. The chiral amine catalyst forms an enamine with the carbonyl compound, which then attacks the electrophile. The facial selectivity of this attack is dictated by the steric and electronic properties of the catalyst.
Caption: Generalized mechanism for the chiral amine-catalyzed asymmetric Michael addition.
The enamine intermediate, shielded on one face by the bulky substituents of the chiral amine, approaches the nitroolefin. The preferred transition state is the one that minimizes steric repulsion, leading to the observed enantioselectivity.
Conclusion: Strategic Catalyst Selection for Optimal Asymmetric Synthesis
The choice of chiral amine catalyst is a critical parameter in the design of any asymmetric synthesis. This guide has demonstrated that tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and related chiral diamines are highly effective catalysts for a range of important asymmetric transformations. Their rigid C2-symmetric scaffold and tunable steric and electronic properties provide a powerful platform for achieving high levels of stereocontrol.
The comparative data presented herein underscores the importance of catalyst screening and optimization for each specific application. While general trends can be observed, the optimal catalyst for a given reaction will depend on the specific substrates and reaction conditions. By understanding the interplay between catalyst structure and reactivity, researchers can make informed decisions to accelerate the development of efficient and highly selective asymmetric syntheses.
References
-
Foubelo, F., & Nájera, C. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085. [Link]
-
Ma, S., Wu, L., Liu, M., & Wang, Y. (2012). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2‐Symmetric Pyrrolidine‐based Tetraamine. Chinese Journal of Chemistry, 30(11), 2707–2713. [Link]
-
Dai, J., Xiong, D., Yuan, T., Liu, J., Chen, T., & Shao, Z. (2017). Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity. Angewandte Chemie International Edition, 56(41), 12697-12701. [Link]
-
Anonymous. (2018). Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences, 601, 00103. [Link]
-
Li, P., & Wang, J. (2016). Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study. Organic & Biomolecular Chemistry, 14(34), 8145-8151. [Link]
-
Zheng, Y., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10447–10457. [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 7. sci-hub.box [sci-hub.box]
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Pyrrolidine Stereoisomers
For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry is a critical determinant of a molecule's biological destiny. Within the realm of heterocyclic compounds, the pyrrolidine scaffold stands as a ubiquitous and versatile framework in a vast array of natural products and pharmaceuticals.[1] Its non-planar, puckered structure readily lends itself to the generation of multiple stereocenters, giving rise to enantiomers and diastereomers that can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth, objective comparison of the biological activities of pyrrolidine stereoisomers, supported by experimental data and detailed protocols, to illuminate the pivotal role of three-dimensional molecular architecture in drug action.
The differential interaction of stereoisomers with chiral biological macromolecules, such as enzymes and receptors, is a cornerstone of modern pharmacology. One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inactive or even induce adverse effects. This guide will delve into specific case studies to illustrate this principle, providing a robust, evidence-based resource for researchers engaged in the design and development of novel therapeutics.
Case Study 1: GPR40 Agonism - A Tale of Two Enantiomers
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[2] A fascinating example of stereospecific activity is observed in a series of pyrrolidine-containing GPR40 agonists.[3][4]
Comparative Biological Activity
A pair of enantiomers, (R,R)-68 and (S,S)-68, were found to exhibit dramatically different effects in a radioligand binding assay. The (R,R)-enantiomer potentiated the binding of the radioligand, suggesting a positive allosteric modulating effect, while the (S,S)-enantiomer displaced the radioligand, indicating competitive antagonism at the same binding site.[3][4] This stark difference in binding mode translates to distinct functional activities.
| Compound | Configuration | Human GPR40 Binding (Kᵢ, µM) | Human GPR40 Agonist Efficacy | Mechanism of Action |
| 68 | (R,R) | Potentiates Radioligand | Full Agonist | Positive Allosteric Modulator |
| 68 | (S,S) | 0.49 | Partial Agonist/Antagonist | Competitive Ligand |
Data synthesized from literature reports.[3][4]
Experimental Protocols
The synthesis of enantiomerically pure pyrrolidine derivatives is paramount for comparative biological evaluation. A common strategy involves the use of chiral starting materials, such as L-proline or D-proline, to introduce the desired stereochemistry.[1]
Step-by-Step Synthesis (General Scheme):
-
Starting Material: Begin with commercially available (S)- or (R)-proline.
-
Protection: Protect the amine functionality of proline, typically with a Boc (tert-butyloxycarbonyl) group.
-
Activation: Activate the carboxylic acid group, for example, by converting it to an acid chloride or using a coupling agent like HATU.
-
Amidation: React the activated proline derivative with the desired amine to form the corresponding amide.
-
Functionalization: Introduce further substituents onto the pyrrolidine ring through stereocontrolled reactions.
-
Deprotection: Remove the protecting groups to yield the final enantiomerically pure compound.
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR40 in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO and diluted in assay buffer) to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission) using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium and receptor activation.
Case Study 2: α-Glucosidase Inhibition by Polyhydroxylated Pyrrolidines
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[5] Polyhydroxylated pyrrolidines, also known as azasugars, are a class of compounds that can act as potent α-glucosidase inhibitors. The stereochemistry of the hydroxyl groups on the pyrrolidine ring is crucial for their inhibitory activity.
Comparative Biological Activity
A synthetic polyhydroxylated pyrrolidine was found to be a more potent inhibitor of α-glucosidase compared to its natural enantiomer. This highlights that even subtle changes in the spatial arrangement of functional groups can have a significant impact on biological activity.
| Compound | Stereochemistry | α-Glucosidase IC₅₀ (µM) |
| Synthetic Pyrrolidine | Non-natural enantiomer | Lower IC₅₀ (More Potent) |
| Natural Pyrrolidine | Natural enantiomer | Higher IC₅₀ (Less Potent) |
Qualitative comparison based on literature reports. Specific IC₅₀ values can vary depending on the specific structures and assay conditions.
Experimental Protocols
The synthesis of these complex molecules often involves multi-step sequences starting from chiral carbohydrate precursors.
Step-by-Step Synthesis (General Scheme):
-
Chiral Pool Start: Begin with a readily available chiral starting material, such as a protected sugar derivative.
-
Functional Group Manipulations: Perform a series of reactions to introduce and modify functional groups, including the introduction of a nitrogen atom.
-
Cyclization: Induce an intramolecular cyclization to form the pyrrolidine ring with the desired stereochemistry. This is often a key stereodetermining step.
-
Deprotection: Remove the protecting groups to yield the final polyhydroxylated pyrrolidine.
This colorimetric assay measures the inhibition of α-glucosidase activity.[5][6]
-
Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of the test compounds. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.
-
Reaction Termination: After a defined incubation time (e.g., 20-30 minutes), stop the reaction by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
Case Study 3: CXCR4 Antagonism by (S)-Pyrrolidine Derivatives
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer metastasis and HIV entry into cells.[7][8] Consequently, CXCR4 antagonists are of significant interest as potential therapeutic agents.
Comparative Biological Activity
In a series of (S)-pyrrolidine-based CXCR4 antagonists, the position of a methyl group on an attached pyridine ring was found to have a profound impact on the inhibitory activity. This demonstrates that even subtle positional isomerism can lead to significant differences in biological potency.
| Compound | Substituent Position | CXCR4 Binding IC₅₀ (nM) |
| 46 | 3-Methylpyridine | 79 |
| Isomer 1 | 4-Methylpyridine | >1000 |
| Isomer 2 | 5-Methylpyridine | >1000 |
| Isomer 3 | 6-Methylpyridine | >1000 |
Data extracted from Li et al. (2020).[7]
Experimental Protocols
The synthesis of these compounds typically involves a multi-step sequence to construct the substituted pyrrolidine core and append the necessary pharmacophoric groups.
Step-by-Step Synthesis (General Scheme):
-
Core Synthesis: Synthesize the key (S)-pyrrolidine intermediate, often starting from a chiral precursor like (S)-prolinol.
-
Coupling Reactions: Employ coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the aromatic and heteroaromatic substituents to the pyrrolidine ring.
-
Final Modifications: Perform any final chemical modifications, such as deprotection or salt formation, to obtain the target compounds.
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CXCR4 receptor.[9][10]
-
Cell Preparation: Use a cell line that endogenously expresses or has been engineered to overexpress human CXCR4 (e.g., Jurkat cells).
-
Assay Setup: In a 96-well plate, add the cells, a fixed concentration of a fluorescently labeled CXCR4 ligand (e.g., fluorescently tagged CXCL12), and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for competitive binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound fluorescent ligand.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity. A decrease in fluorescence intensity indicates displacement of the fluorescent ligand by the test compound. The IC₅₀ value is the concentration of the test compound that causes a 50% reduction in the fluorescence signal.
Conclusion
The case studies presented in this guide unequivocally demonstrate the profound impact of stereochemistry on the biological activity of pyrrolidine derivatives. From altering the fundamental mechanism of receptor interaction to dramatically influencing inhibitory potency, the three-dimensional arrangement of atoms is a critical parameter in drug design. For researchers in the pharmaceutical sciences, a deep understanding of stereoisomerism and the ability to synthesize and evaluate enantiomerically pure compounds are indispensable for the development of safe and effective medicines. The provided experimental protocols serve as a practical resource for scientists seeking to investigate the stereochemical aspects of their own pyrrolidine-based compounds.
References
-
Smolobochkin, A.; et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(1), 1-25. [Link]
-
Lin, D.; et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Journal of Medicinal Chemistry, 60(5), 2029-2046. [Link]
-
Watterson, J. J.; et al. (2014). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 63(6), 1879-1888. [Link]
-
Schoofs, G.; et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments, (133), e57271. [Link]
-
Guazzelli, L.; et al. (2019). Synthesis and Investigation of Polyhydroxylated Pyrrolidine Derivatives as Novel Chemotypes Showing Dual Activity as Glucosidase and Aldose Reductase Inhibitors. Bioorganic Chemistry, 92, 103298. [Link]
-
Li, Z.; et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
-
Lin, D.; et al. (2017). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed, 28225578. [Link]
-
Bio-protocol. (2017). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]
-
Rehman, A. U.; et al. (2020). Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines. ResearchGate. [Link]
-
Öztürk, Y.; et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Briscoe, C. P.; et al. (2003). The Orphan G Protein-coupled Receptor GPR40 Is Activated by Medium and Long Chain Fatty Acids. Journal of Biological Chemistry, 278(13), 11303-11311. [Link]
-
Öztürk, Y.; et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10484730. [Link]
-
Wong, K. L.; et al. (2021). Synthesis and activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. RSC Advances, 11(54), 34229-34236. [Link]
-
Van Hout, A.; et al. (2021). Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Christiansen, E.; et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular and Cellular Endocrinology, 417(2), 104-114. [Link]
-
Phosrithong, N.; et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(15), 4983. [Link]
-
Bhat, A. A.; et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(14), e39444. [Link]
-
ChEMBL. (n.d.). Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416). Retrieved from [Link]
-
Schoofs, G.; et al. (2018). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. [Link]
-
Bhat, A. A.; et al. (2024). (PDF) Pyrrolidine derivatives as α-amylase and α-glucosidase Inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. ResearchGate. [Link]
-
SCO-267. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Journal of Medicinal Chemistry, 63(18), 10325-10340. [Link]
-
Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Bodart, V.; et al. (2013). A Novel CXCR4-Selective High-Affinity Fluorescent Probe and Its Application in Competitive Binding Assays. Biochemistry, 52(32), 5450-5459. [Link]
-
Freeman, K. B.; et al. (2022). Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. ACS Chemical Neuroscience, 13(13), 2005-2015. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
Safety Operating Guide
Navigating the Safe Handling of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, a key building block in modern medicinal chemistry. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety recommendation, fostering a culture of informed caution and proactive risk mitigation in the laboratory.
Understanding the Hazard Profile
Tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate and its stereoisomers are classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against exposure.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on the known hazards of substituted pyrrolidines and general best practices in a laboratory setting.
Eye and Face Protection: The Critical First Barrier
Given the serious eye irritation potential[1], robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that form a seal around the eyes are required.[2] Standard safety glasses do not offer sufficient protection from splashes or vapors.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[3] This provides an additional layer of protection for the entire face.
Hand Protection: Ensuring Dermal Integrity
Direct skin contact can lead to irritation[1], making the choice of appropriate gloves crucial.
-
Material Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, it is advisable to consult a glove compatibility chart for the specific solvent being used with the compound.
-
Glove Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper technique for removing gloves to avoid contaminating your skin.[4] Contaminated gloves should be disposed of immediately as hazardous waste.
Body Protection: Shielding Against Contamination
Protective clothing is essential to prevent the contamination of personal garments and underlying skin.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. For handling corrosive or irritating liquids, consider safety footwear or gumboots.[5]
Respiratory Protection: Safeguarding the Airways
The potential for respiratory tract irritation[1] highlights the importance of adequate ventilation and, in some cases, respiratory protection.
-
Engineering Controls: The primary method for mitigating respiratory hazards is the use of engineering controls. All handling of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate should be conducted within a certified chemical fume hood.[6]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your research.
Pre-Handling Checklist
-
Information Review: Thoroughly read the Safety Data Sheet (SDS) for tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.[1]
-
Engineering Control Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor).
-
PPE Assembly: Gather all necessary PPE as outlined above.
-
Spill Kit Accessibility: Ensure a spill kit appropriate for chemical spills is readily available.
Handling Procedure
Caption: A streamlined workflow for the safe handling of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend storage at 2-8°C.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.
Waste Categorization and Segregation
-
Solid Waste: Any disposable lab supplies (e.g., weigh boats, contaminated paper towels) that come into contact with the compound should be considered solid hazardous waste.
-
Liquid Waste: Unused quantities of the compound or solutions containing it should be collected as liquid hazardous waste. Do not pour down the drain.[9]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste container.
Disposal Procedure
Caption: A clear, step-by-step process for the responsible disposal of chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[10] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
By adhering to these guidelines, researchers can confidently and safely utilize tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate in their work, fostering a secure and productive research environment.
References
-
Material Safety Data Sheet. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: N-Butyl-2-pyrrolidone. Available at: [Link]
-
University of Florida, IFAS Extension. Personal Protective Equipment for Handling Pesticides. Available at: [Link]
-
New Jersey Department of Health. Hazard Summary: Pyrrolidine. Available at: [Link]
-
PubChem. tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate. Available at: [Link]
-
Oakwood Chemical. tert-butyl (2S, 4S)-4-amino-2-methylpyrrolidine-1-carboxylate. Available at: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: N-methyl-2-pyrrolidone. Available at: [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
-
ChemPure Chemicals. Safety Data Sheet: N-Methyl-2-Pyrrolidone. Available at: [Link]
-
Aaron Chemicals. Safety Data Sheet: tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate. Available at: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
